![molecular formula C21H21N7O2S B2729808 2-[3-Oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one CAS No. 1044267-33-5](/img/no-structure.png)

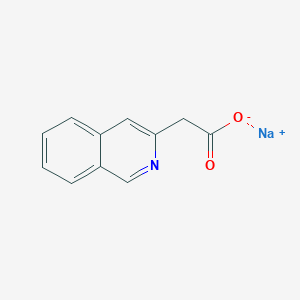

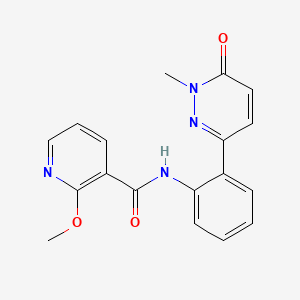

2-[3-Oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

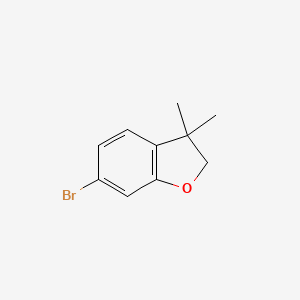

The molecular structure of this compound can be analyzed using IR and NMR spectroscopy. The IR spectrum shows peaks at 3107.32–3062.96 cm−1 (Aromatic C-H), 2949.16–2914.44 cm−1 (Aliphatic C-H), 1672.28 cm−1 (C=O ketone), 1564.27–1448.54 cm−1 (C=C, C=N), 1197.18–1165.00 cm−1 (C-O) . The 1H-NMR spectrum shows various peaks corresponding to different types of protons in the molecule .Applications De Recherche Scientifique

Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents

A study by Chern et al. (1993) synthesized a series of 2-[(substituted phenylpiperazin-1-yl)methyl]- and 2-[(substituted phenylpiperidin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-ones or -5(6H)-thiones, including 2-[3-Oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one, as alpha 1-adrenoceptor antagonists. These compounds displayed high binding affinity for alpha 1-adrenoceptors with significant antihypertensive activity in spontaneously hypertensive rats, indicating their potential as antihypertensive agents. The structure-activity relationships revealed that substitutions at specific positions on the phenylpiperazine side chain moiety increased potency, suggesting a targeted approach for developing more effective antihypertensive drugs (Chern et al., 1993).

Anti-Inflammatory Activity

Another research focus on quinazolin-4-one derivatives, similar to the compound , was conducted by Kumar and Rajput (2009). They synthesized a range of 2-methyl-3-aminosubstituted-3H-quinazolin-4-ones, among others, and evaluated their anti-inflammatory activity. These compounds exhibited varying degrees of oedema inhibition, indicating their potential use as anti-inflammatory agents. The study highlighted the importance of structural variations in enhancing biological activity and provided a basis for further investigation into the anti-inflammatory properties of quinazolin-4-one derivatives (Kumar & Rajput, 2009).

Antitumor and Antibacterial Agents

Gangjee et al. (1996) synthesized a series of 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, aiming to explore their potential as inhibitors of thymidylate synthase (TS) for use as antitumor and antibacterial agents. These compounds, related by structural similarities to quinazolin-4-one derivatives, showed promising activity against human TS, indicating their utility in developing new antitumor and antibacterial therapies. The study's findings contribute to understanding the therapeutic applications of pyrrolo[2,3-d]pyrimidines and related compounds in cancer and bacterial infections (Gangjee et al., 1996).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(4-pyrimidin-2-ylpiperazin-1-yl)acetaldehyde followed by cyclization with formamide and sulfuric acid. The resulting intermediate is then reacted with 2-bromo-3-nitroimidazo[1,2-c]quinazoline in the presence of potassium carbonate to yield the final product.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "2-(4-pyrimidin-2-ylpiperazin-1-yl)acetaldehyde", "formamide", "sulfuric acid", "2-bromo-3-nitroimidazo[1,2-c]quinazoline", "potassium carbonate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(4-pyrimidin-2-ylpiperazin-1-yl)acetaldehyde in the presence of acetic acid and sodium triacetoxyborohydride to yield the intermediate.", "Step 2: Cyclization of the intermediate with formamide and sulfuric acid to form the second intermediate.", "Step 3: Reaction of the second intermediate with 2-bromo-3-nitroimidazo[1,2-c]quinazoline in the presence of potassium carbonate and DMF to yield the final product.", "Step 4: Purification of the final product by column chromatography." ] } | |

Numéro CAS |

1044267-33-5 |

Formule moléculaire |

C21H21N7O2S |

Poids moléculaire |

435.51 |

Nom IUPAC |

2-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |

InChI |

InChI=1S/C21H21N7O2S/c29-17(26-10-12-27(13-11-26)20-22-8-3-9-23-20)7-6-16-19(30)28-18(24-16)14-4-1-2-5-15(14)25-21(28)31/h1-5,8-9,16,24H,6-7,10-13H2 |

Clé InChI |

ROIBGKZTYPMROQ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(3-methylphenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2729725.png)

![3-(1,3-Benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2729737.png)

![N-[3-(dimethylamino)propyl]piperidine-4-carboxamide](/img/structure/B2729739.png)

![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pent-4-en-1-one](/img/structure/B2729741.png)

![(E)-2-[2-(3,5-dichlorophenoxy)pyridine-3-carbonyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2729748.png)